3-Amino-5-(methylsulfonamido)benzamide
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Overview
Description
3-Amino-5-(methylsulfonamido)benzamide is an organic compound with the molecular formula C8H11N3O3S and a molecular weight of 229.25 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonamido group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(methylsulfonamido)benzamide typically involves the condensation of 3-amino-5-nitrobenzamide with methylsulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction parameters and scalability . These systems are advantageous for producing high-purity compounds in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted benzamides .
Scientific Research Applications
3-Amino-5-(methylsulfonamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair . This inhibition can lead to the depletion of nicotinamide adenine dinucleotide (NAD+), affecting cellular energy levels and inducing cell death in certain contexts .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: An inhibitor of poly ADP ribose polymerase (PARP) with similar structural features.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant biological activities, including antibacterial properties.
Uniqueness
3-Amino-5-(methylsulfonamido)benzamide is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H11N3O3S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-amino-5-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-3-5(8(10)12)2-6(9)4-7/h2-4,11H,9H2,1H3,(H2,10,12) |
InChI Key |
NXNCBOKYGIKLPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)C(=O)N |
Origin of Product |
United States |
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